molecular formula C25H21NS B14421492 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- CAS No. 85574-24-9

2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl-

Cat. No.: B14421492
CAS No.: 85574-24-9
M. Wt: 367.5 g/mol
InChI Key: WNSMQZDVNXEPTN-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- is an organic compound with a complex structure that includes pyridinethione and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of pyridinethione with 4-methylphenyl and phenyl groups under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- include other pyridinethione derivatives and phenyl-substituted compounds. Examples include:

  • 2(1H)-Pyridinethione, 1,4-bis(4-chlorophenyl)-6-phenyl-
  • 2(1H)-Pyridinethione, 1,4-bis(4-methoxyphenyl)-6-phenyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- lies in its specific substitution pattern and the presence of both pyridinethione and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

85574-24-9

Molecular Formula

C25H21NS

Molecular Weight

367.5 g/mol

IUPAC Name

1,4-bis(4-methylphenyl)-6-phenylpyridine-2-thione

InChI

InChI=1S/C25H21NS/c1-18-8-12-20(13-9-18)22-16-24(21-6-4-3-5-7-21)26(25(27)17-22)23-14-10-19(2)11-15-23/h3-17H,1-2H3

InChI Key

WNSMQZDVNXEPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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